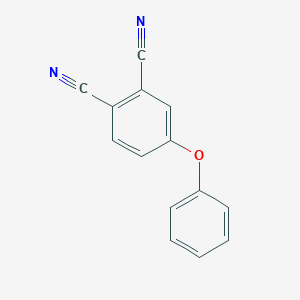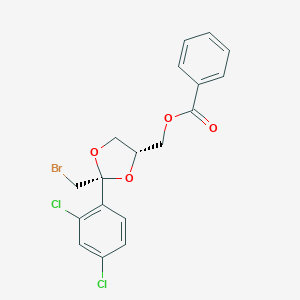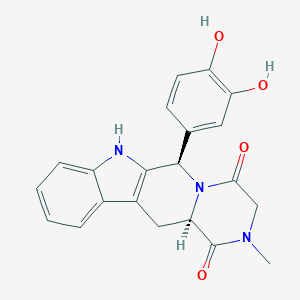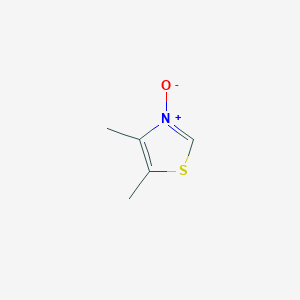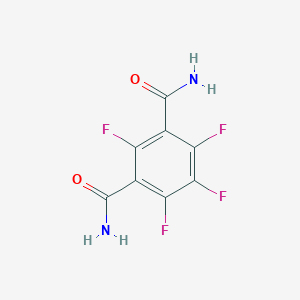
Tetrafluoroisophthalamide
Overview
Description
Tetrafluoroisophthalamide is a chemical compound with the molecular formula C₈H₄F₄N₂O₂ and a molecular weight of 236.13 g/mol . It is known for its high purity and is typically found as a white to almost white powder or crystal . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrafluoroisophthalamide can be synthesized through the condensation reaction of tetrafluoroisophthalic acid with ammonia or amines under controlled conditions . The reaction typically requires a solvent such as methanol and is carried out at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Tetrafluoroisophthalamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form tetrafluoroisophthalic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Hydrolysis: Acidic reagents like hydrochloric acid or basic reagents like sodium hydroxide are used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Tetrafluoroisophthalic acid is the major product.
Scientific Research Applications
Tetrafluoroisophthalamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers, electronic materials, and agricultural chemicals.
Mechanism of Action
The mechanism of action of tetrafluoroisophthalamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The presence of fluorine atoms enhances its binding affinity and specificity . The pathways involved in its mechanism of action are still under investigation, but it is known to modulate various biochemical processes .
Comparison with Similar Compounds
- Tetrafluorophthalimide
- Tetrafluorobenzamide
- Tetrafluoroterephthalamide
Comparison: Tetrafluoroisophthalamide is unique due to its specific molecular structure, which includes four fluorine atoms attached to an isophthalamide core. This structure imparts distinct chemical properties, such as higher reactivity in nucleophilic substitution reactions and enhanced stability under various conditions . Compared to similar compounds, this compound offers better performance in specific applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2,4,5,6-tetrafluorobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16/h(H2,13,15)(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNPZWSPPAVPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)C(=O)N)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457646 | |
| Record name | Tetrafluoroisophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153279-27-7 | |
| Record name | Tetrafluoroisophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrafluoroisophthalamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B133289.png)
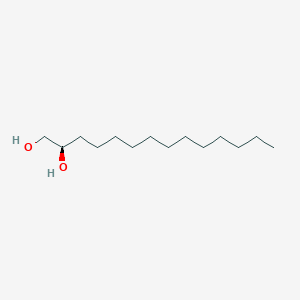
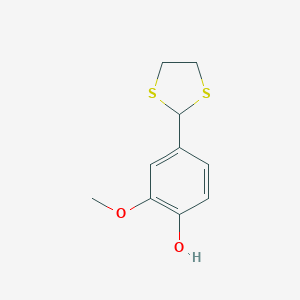
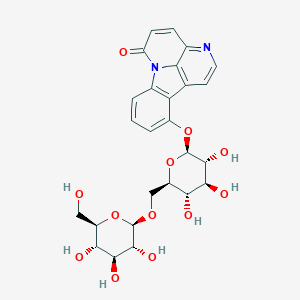
![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)



![(3aR,4R,7aR)-3a,7a-Dihydro-2-methyl-4-[(1S,2R)-1,2,3-tris(acetyloxy)propyl]-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester](/img/structure/B133314.png)
